molecular formula C13H23N3O6S B12096655 2-[2-[(2-Acetamido-4-methylsulfanylbutanoyl)amino]propanoylamino]-3-hydroxypropanoic acid

2-[2-[(2-Acetamido-4-methylsulfanylbutanoyl)amino]propanoylamino]-3-hydroxypropanoic acid

Cat. No.: B12096655
M. Wt: 349.41 g/mol
InChI Key: ZDPGZVPOLKESGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-[(2-Acetamido-4-methylsulfanylbutanoyl)amino]propanoylamino]-3-hydroxypropanoic acid is an organic compound with a complex structure It is characterized by the presence of acetamido, methylsulfanyl, and hydroxypropanoic acid groups

Preparation Methods

The synthesis of 2-[2-[(2-Acetamido-4-methylsulfanylbutanoyl)amino]propanoylamino]-3-hydroxypropanoic acid involves multiple steps. The synthetic route typically starts with the preparation of the acetamido and methylsulfanyl intermediates, followed by their coupling with hydroxypropanoic acid. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve cost-effectiveness and scalability .

Chemical Reactions Analysis

2-[2-[(2-Acetamido-4-methylsulfanylbutanoyl)amino]propanoylamino]-3-hydroxypropanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in the conversion of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the acetamido or methylsulfanyl groups, leading to the formation of new derivatives. Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. .

Scientific Research Applications

2-[2-[(2-Acetamido-4-methylsulfanylbutanoyl)amino]propanoylamino]-3-hydroxypropanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-[(2-Acetamido-4-methylsulfanylbutanoyl)amino]propanoylamino]-3-hydroxypropanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-[2-[(2-Acetamido-4-methylsulfanylbutanoyl)amino]propanoylamino]-3-hydroxypropanoic acid can be compared with similar compounds such as:

Properties

IUPAC Name

2-[2-[(2-acetamido-4-methylsulfanylbutanoyl)amino]propanoylamino]-3-hydroxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O6S/c1-7(11(19)16-10(6-17)13(21)22)14-12(20)9(4-5-23-3)15-8(2)18/h7,9-10,17H,4-6H2,1-3H3,(H,14,20)(H,15,18)(H,16,19)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDPGZVPOLKESGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CO)C(=O)O)NC(=O)C(CCSC)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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